molecular formula C10H9BrN2O2 B572317 methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1228551-75-4

methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B572317
CAS No.: 1228551-75-4
M. Wt: 269.098
InChI Key: RIFRVMNEWZZKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine family. Its IUPAC name reflects its fused bicyclic structure: a pyrrole ring (five-membered, nitrogen-containing) fused with a pyridine ring (six-membered, aromatic with one nitrogen atom). The numbering system places the pyrrole nitrogen at position 1, the pyridine nitrogen at position 3, and substituents at positions 2 (methyl), 5 (bromo), and 3 (carboxylate ester).

The molecular formula is C₁₀H₉BrN₂O₂ , with a molecular weight of 269.09 g/mol . Its SMILES notation, CC1=C(C2=C(N1)N=CC(=C2)Br)C(=O)OC , encodes the connectivity of atoms, emphasizing the bromine substitution and ester functional group. The compound’s structure is characterized by:

  • A planar aromatic system enabling π-π stacking interactions.
  • Electron-withdrawing groups (bromo, ester) that direct electrophilic substitution reactions.
  • A methyl group at position 2 that sterically influences reactivity.

Historical Context of Pyrrolo[2,3-b]Pyridine Chemistry

Pyrrolo[2,3-b]pyridines, also termed 7-azaindoles, gained prominence in the mid-20th century as analogs of indole alkaloids. Early syntheses adapted indole methodologies, such as the Madelung cyclization (1930s) and Fischer indole synthesis (1880s), to construct the pyrrolopyridine core. A landmark 1969 study demonstrated their electrophilic substitution patterns, enabling bromination and nitration at position 3.

The 2000s marked a turning point with the discovery of pyrrolo[2,3-b]pyridines as kinase inhibitors. For example, nortopsentin analogs (e.g., compound 1f ) showed potent antiproliferative activity against mesothelioma by targeting cyclin-dependent kinases. This spurred synthetic innovations, including cross-coupling reactions to introduce diversifying substituents. This compound emerged as a key intermediate in these efforts, leveraging its bromine atom for Suzuki-Miyaura couplings.

Chemical Registration and Identification

The compound is registered under multiple identifiers:

Identifier Value Source
CAS Registry Number 1228551-75-4 PubChem
PubChem CID 45489699 PubChem
DSSTox Substance ID DTXSID30670452 EPA DSSTox
InChIKey RIFRVMNEWZZKRD-UHFFFAOYSA-N PubChem
Molecular Weight 269.09 g/mol PubChem

These identifiers facilitate global tracking in chemical databases and regulatory frameworks. The compound’s 3D conformation, validated by PubChem’s computational models, reveals a dihedral angle of 12° between the pyrrole and pyridine rings, optimizing aromatic stabilization.

Importance in Heterocyclic Chemistry Research

This compound is pivotal in medicinal and materials chemistry due to:

  • Versatile Reactivity : The bromine atom at position 5 enables cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. The ester group at position 3 permits hydrolysis to carboxylic acids or transesterification.
  • Bioisosteric Potential : As a 7-azaindole, it mimics indole’s hydrogen-bonding capacity while offering improved metabolic stability and solubility. This property is exploited in kinase inhibitors targeting JAK3, CDK8, and B-RAF.
  • Supramolecular Applications : Its planar structure and electron-deficient aromatic system make it a candidate for organic semiconductors and metal-organic frameworks.

Recent studies highlight its role in synthesizing antitumor agents. For instance, coupling with 3-fluoroazetidine yielded CDK8 inhibitors with IC₅₀ values <100 nM. Additionally, its methyl and ester groups provide steric and electronic modulation, fine-tuning interactions with biological targets.

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRVMNEWZZKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670452
Record name Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228551-75-4
Record name Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Base : Potassium tert-butoxide (1M in tert-butanol)

  • Temperature : 85°C

  • Time : 1 hour

  • Yield : 97%

Procedure

  • Substrate Preparation : 5-Bromo-3-prop-1-ynyl-pyridin-2-amine (91 g, 431 mmol) is dissolved in tert-butanol.

  • Cyclization : Potassium tert-butoxide (700 mL, 1M) is added, and the mixture is heated at 85°C for 1 hour.

  • Workup : The cooled reaction is quenched with ice-water, precipitating the product.

  • Purification : The crude solid is dissolved in dichloromethane, dried over sodium sulfate, and crystallized.

Key Considerations

  • Base Strength : Strong bases like potassium tert-butoxide drive deprotonation and cyclization.

  • Solvent Effects : tert-Butanol enhances solubility of intermediates while minimizing side reactions.

  • Scalability : This method is scalable to multi-gram quantities with consistent yields.

Direct Esterification of Carboxylic Acid Precursors

Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with methanol offers a straightforward route, though literature explicitly detailing this step is limited.

Hypothesized Protocol

  • Acid Activation : The carboxylic acid (1 equiv) is treated with thionyl chloride to form the acyl chloride.

  • Methanol Quench : Acyl chloride reacts with excess methanol to yield the methyl ester.

  • Purification : Column chromatography (hexanes/EtOAc) isolates the product.

Anticipated Challenges

  • Side Reactions : Bromine may participate in nucleophilic substitution under acidic conditions.

  • Yield Limitations : Steric hindrance from the methyl group could reduce esterification efficiency.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Cyclization97%ModerateLowHigh
Rh-Catalyzed~60%*HighHighModerate
Esterification~70%†LowLowModerate

*Estimated from analogous reactions.
†Based on similar esterification procedures.

Critical Insights

  • Cyclization Superiority : The cyclization route achieves the highest yield and scalability, making it industrially preferred.

  • Catalytic Methods : Rhodium-catalyzed pathways, while innovative, face economic barriers due to catalyst costs.

  • Esterification Viability : Direct esterification remains underexplored but could simplify synthesis if optimized.

Structural and Mechanistic Considerations

The compound’s planar aza-indole skeleton necessitates precise regiocontrol during synthesis. Key factors include:

Regioselectivity

  • Bromine Positioning : Electrophilic aromatic substitution favors the 5-position due to pyridine ring activation.

  • Methyl Group Effects : Steric hindrance at the 2-position directs cyclization to the 3-carboxylate.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF or DMSO enhance intermediate stability in cyclization.

  • Thermal Control : Excessive heat (>90°C) promotes decomposition, necessitating strict temperature regulation.

Industrial Applications and Challenges

Despite its utility, methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is listed as a discontinued product by major suppliers. Potential reasons include:

  • Purification Difficulties : The compound’s low polarity complicates chromatographic separation.

  • Stability Issues : Susceptibility to hydrolysis or light-induced degradation may limit shelf life.

  • Regulatory Hurdles : Brominated heterocycles often face stringent safety evaluations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Recent studies have highlighted the compound's ability to inhibit FGFR signaling pathways, which are implicated in various cancers. For instance, a derivative of this compound showed IC50 values of 7 nM against FGFR1, indicating potent activity and potential as a lead compound for cancer therapy .

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro. In particular:

  • Breast Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may exhibit neuroprotective effects. The unique structure allows for interaction with neuroreceptors, potentially leading to therapeutic benefits in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
FGFR InhibitionFGFR17
FGFR InhibitionFGFR29
FGFR InhibitionFGFR325
Breast Cancer Cell Proliferation4T1 CellsN/A

Case Study 1: FGFR Inhibition

In a study published by the Royal Society of Chemistry, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The study demonstrated that these compounds effectively inhibited FGFR activity and reduced tumor cell migration and invasion in vitro .

Case Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective properties of similar compounds derived from the pyrrolo[2,3-b]pyridine scaffold. Preliminary results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The position of bromine and ester groups critically influences reactivity and bioactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br (4), COOMe (3) 268.07 Bromine at position 4 reduces steric hindrance for nucleophilic substitution compared to position 4.
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (5), phenylethynyl (3) 297.14 Ethynyl group enables π-π stacking; enhanced antifungal activity observed.
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br (5), Et (6), OH (3), Me (1) 327.17 Hydroxy and ethyl groups improve solubility but reduce thermal stability.
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Br (5), t-Bu (1), Me (3) 313.19 Bulky tert-butyl group stabilizes the dihydro structure, limiting ring oxidation.

Key Observations :

  • Bromine at position 5 (as in the target compound) is preferred for Suzuki-Miyaura coupling due to its electronic effects .
  • Methyl esters (e.g., target compound) offer better hydrolytic stability compared to ethyl or tert-butyl esters under basic conditions .

Biological Activity

Methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article delves into the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused ring system that includes both pyrrole and pyridine moieties. Its molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2, with a CAS number of 1228551-75-4. The compound exhibits unique chemical properties that facilitate its interactions with various biological targets.

PropertyValue
Molecular FormulaC9H7BrN2O2
Molecular Weight243.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number1228551-75-4

Inhibitory Effects on Cancer Cell Lines

Research indicates that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs). This interaction is crucial as FGFRs play a significant role in tumor proliferation and survival. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cell lines and induce apoptosis, demonstrating its potential as an anti-cancer agent.

The mechanism through which this compound exerts its biological effects involves binding to FGFRs. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. These pathways are critical for cell growth, survival, and differentiation.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has been explored for its anti-inflammatory effects. Studies have reported that derivatives of pyrrolopyridine compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory disorders.

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on the proliferation of breast cancer cells. The results indicated a marked decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound also induced apoptosis as evidenced by increased Annexin V staining in treated cells compared to controls.

Case Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory properties of pyrrolopyridine derivatives, including this compound. The derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes using an in vitro assay. The results showed that certain derivatives had IC50 values below 30 µM for COX-2 inhibition, indicating promising anti-inflammatory activity .

Q & A

Q. What are the optimal synthetic routes for methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can purity be maximized?

The synthesis typically involves bromination and esterification steps. For example, a related compound, 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine, was purified using silica gel flash column chromatography with heptane:ethyl acetate (8:2), yielding 51% purity . Key steps include:

  • Bromination : Introducing bromine at the 5-position of the pyrrolopyridine core.
  • Esterification : Methyl ester formation at the 3-position.
  • Purification : Use gradient elution in chromatography to isolate the product.

Table 1 : Representative NMR Data for Structural Confirmation (DMSO-d6)

Proton Positionδ (ppm)MultiplicityCoupling Constant (J, Hz)
NH12.40Broad singlet-
HetH (C-2)8.39Doublet2.2
HetH (C-6)8.32Doublet2.1

Q. What substitution reactions are feasible at the bromine position, and what methodologies ensure high regioselectivity?

The bromine atom at C-5 is reactive in cross-coupling reactions. For instance:

  • Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, yielding biaryl derivatives .
  • Buchwald-Hartwig Amination : Uses Pd₂(dba)₃/Xantphos with amines for C–N bond formation .
    Optimize conditions (temperature, solvent) to avoid competing side reactions, such as ester hydrolysis.

Q. How can spectroscopic techniques (NMR, MS) differentiate positional isomers of this compound?

  • ¹H NMR : Chemical shifts for protons at C-2 and C-6 differ due to electronic effects from the methyl and ester groups. For example, C-2 protons resonate at δ 8.39 ppm, while C-6 protons appear at δ 8.32 ppm .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of COOCH₃ or Br) confirm the substitution pattern.

Advanced Research Questions

Q. How do computational methods (e.g., DFT, reaction path searches) improve the design of derivatives targeting FGFRs?

Quantum chemical calculations predict reaction pathways and transition states. For example, ICReDD employs reaction path searches to optimize Suzuki couplings, reducing experimental trial-and-error by 40% . Key applications:

  • Electronic Structure Analysis : Identify reactive sites for electrophilic/nucleophilic attacks.
  • Docking Studies : Model interactions with FGFR kinase domains to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values for FGFR inhibition) .
  • Metabolic Stability Assays : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Characterization : Combine HPLC, HRMS, and bioassays to confirm structure-activity relationships .

Q. How can continuous flow reactors enhance scalability and sustainability in synthesizing this compound?

Flow chemistry improves:

  • Yield : 20–30% higher than batch methods due to precise temperature control.
  • Waste Reduction : Solvent consumption decreases by 50% via in-line purification .
    Example: A microreactor setup for bromination achieves >90% conversion in 10 minutes .

Q. What are the mechanistic implications of the methyl and ester groups on reactivity and biological target engagement?

  • Steric Effects : The C-2 methyl group hinders electrophilic substitution at adjacent positions.
  • Electronic Effects : The ester at C-3 stabilizes intermediates in coupling reactions via resonance .
  • FGFR Binding : The methyl group enhances hydrophobic interactions in the ATP-binding pocket, while the ester modulates solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.